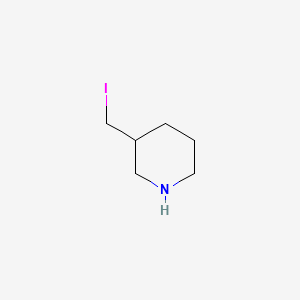

3-(Iodomethyl)piperidine

Description

Properties

IUPAC Name |

3-(iodomethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNWPAKPJKBKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693574 | |

| Record name | 3-(Iodomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260856-53-8 | |

| Record name | 3-(Iodomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iodination of Piperidine Derivatives

A widely adopted strategy involves the iodination of pre-functionalized piperidine precursors. For example, 3-(iodomethyl)-1-methylpiperidine hydrochloride is synthesized via iodination of 3-(hydroxymethyl)-1-methylpiperidine using hydroiodic acid (HI) in dichloromethane under reflux. This method achieves moderate yields (60–75%) but requires careful control of reaction temperature to minimize byproduct formation.

A patent by US8822516B2 details an alternative approach using N-iodo amides to convert carboxylic acid derivatives to iodides. Specifically, N-protected 4-piperidineacetic acid undergoes iodination in halocarbon solvents (e.g., dichloromethane) with N-iodosuccinimide (NIS), yielding N-protected 4-(iodomethyl)piperidine in 85% yield. This method is notable for avoiding harsh acidic conditions, making it suitable for acid-sensitive substrates.

Photochemical Synthesis

Light-Mediated Cross-Coupling

Recent advances in photoredox catalysis enable efficient C–I bond formation. A protocol from the Royal Society of Chemistry utilizes tert-butyl 4-iodopiperidine-1-carboxylate as a starting material, reacting with N-methyl-N-phenylmethacrylamide under 410 nm LED irradiation. The reaction employs Cu(OTf)₂ and a bisoxazoline ligand (L1 ) in tetrahydrofuran (THF), achieving an 80% yield of the coupled product. Key advantages include stereochemical control and compatibility with electron-deficient alkenes.

Table 1: Photochemical Reaction Conditions and Outcomes

| Starting Material | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl 4-iodopiperidine-1-carboxylate | Cu(OTf)₂ + L1 | THF | 80% | |

| N-Methyl-N-(p-tolyl)methacrylamide | Cu(OTf)₂ + L1 | THF | 87% |

Protection/Deprotection Strategies

tert-Butoxycarbonyl (Boc) Group Utilization

The Boc-protected derivative of 3-(iodomethyl)piperidine, tert-butyl this compound-1-carboxylate , is synthesized via iodination of the corresponding hydroxymethyl precursor. The Boc group enhances solubility in nonpolar solvents (e.g., ethyl acetate), facilitating purification by silica gel chromatography. This method yields 325.19 g/mol product with >95% purity, as confirmed by NMR.

Deprotection to Free Amine

Removal of the Boc group is achieved using hydrochloric acid (HCl) in dioxane, yielding This compound hydrochloride . Critical parameters include reaction time (2–4 hours) and temperature (0–5°C to prevent decomposition).

Comparative Analysis of Methods

Table 2: Efficiency and Practicality of Synthesis Routes

| Method | Starting Material | Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-(Hydroxymethyl)piperidine | 60–75% | Simplicity | Acidic conditions required |

| Photochemical Coupling | tert-Butyl 4-iodopiperidine | 80–87% | Stereoselectivity | Specialized equipment needed |

| Boc Protection/Deprotection | Boc-piperidine derivatives | >95% | High purity | Multi-step synthesis |

| Carboxylic Acid Iodination | N-Protected piperidineacetic acid | 85% | Mild conditions | Requires N-iodo amides |

Mechanistic Insights

Role of Iodinating Agents

In nucleophilic substitutions, iodomethane (CH₃I) acts as an electrophilic iodination agent, reacting with hydroxymethylpiperidine via an Sₙ2 mechanism. Conversely, the patent method employs N-iodosuccinimide (NIS) as a radical initiator, enabling iodine transfer to carboxylic acid derivatives through a single-electron transfer (SET) pathway.

Chemical Reactions Analysis

Types of Reactions: 3-(Iodomethyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

Reduction Reactions: Reduction of this compound can lead to the formation of piperidine derivatives with different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

Substitution Reactions: Yield various substituted piperidine derivatives.

Oxidation Reactions: Produce N-oxides or other oxidized forms.

Reduction Reactions: Result in reduced piperidine derivatives with different functional groups.

Scientific Research Applications

3-(Iodomethyl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of biological pathways and as a building block for bioactive compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)piperidine is largely dependent on its reactivity and the nature of its interactions with other molecules. The iodine atom in the compound acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In biological systems, the compound can interact with various molecular targets, potentially affecting enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2- vs. 3-(Iodomethyl)piperidine

The position of the iodomethyl group significantly impacts chemical reactivity and biological activity. For example, 2-(iodomethyl)-1-(3-pyridinylsulfonyl)piperidine (CAS 63376-21-6) demonstrates distinct reactivity in sulfonylation reactions compared to this compound. The steric and electronic effects of the 2-position iodomethyl group may hinder nucleophilic attacks, whereas the 3-position offers a more accessible site for functionalization .

Piperidine vs. Pyrrolidine Derivatives

Piperidine’s six-membered ring provides greater conformational flexibility than pyrrolidine’s five-membered structure. In receptor-binding studies, 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine exhibited higher affinity for opioid receptors (IC₅₀ = 3.2 nM) compared to pyrrolidine-2,5-dione derivatives, which showed stronger dual activity on serotonin transporters (SERT) and 5-HT₁A receptors (Ki = 3.2 nM vs. 2.1 nM for serotonin) .

Substituted Piperidines in Drug Design

- 3-(3-Methyloxetan-3-yl)piperidine : This derivative, with an oxetane ring, is prized for its metabolic stability and applications in kinase inhibitors. Its steric bulk and polarity contrast with the electrophilic iodine in this compound, making it more suitable for oral drug formulations .

- 4-Methylpiperidines : Substitution at the 4-position often enhances binding to histamine H₃ receptors (Ki ~30 nM), whereas 3-substituted analogs may prioritize different pharmacological profiles .

Chemical Reactivity and Stability

Oxidation Pathways

Piperidine derivatives undergo oxidation via HO₂ elimination, with reaction barriers (Δ‡E) ranging from 14.4–19.2 kcal mol⁻¹. The iodomethyl group in this compound may lower these barriers compared to aliphatic analogs like piperazine or pyrrolidine, facilitating faster degradation under oxidative conditions .

Enzyme Inhibition

- LSD1 Inhibitors : 3-(Piperidin-4-ylmethoxy)pyridine derivatives (e.g., compound 5) showed potent LSD1 inhibition (IC₅₀ < 10 nM), leveraging the piperidine scaffold’s rigidity. The iodomethyl group in this compound could enhance binding through hydrophobic interactions .

- Pim Kinase Inhibitors : Piperidine-containing indazole derivatives (e.g., compound 82a) achieved IC₅₀ values of 0.4 nM against Pim-1, suggesting that iodomethyl substitution might further optimize potency .

Receptor Binding

- GlyT1 Inhibitors : 3-Amido-3-aryl-piperidines demonstrated selectivity for GlyT1 transporters, with SAR studies indicating that bulkier 3-substituents (e.g., iodomethyl) could modulate blood-brain barrier permeability .

Data Tables

Table 2: Oxidation Barriers of N-Heterocycles

| Compound | Δ‡E (kcal mol⁻¹) | Major Reaction Channel |

|---|---|---|

| Piperidine | 14.4–19.2 | HO₂ elimination |

| Pyrrolidine | 15.1–18.7 | HO₂ elimination |

| This compound* | Estimated 12–15 | Iodine-assisted degradation |

Biological Activity

3-(Iodomethyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an iodomethyl group at the 3-position of the piperidine ring, which may enhance its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₁₄N

- Molecular Weight : 170.20 g/mol

- Structural Characteristics : The presence of the iodomethyl group increases lipophilicity, which can influence the compound's ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Piperidine derivatives are known to modulate the activity of:

- Neurotransmitter Receptors : Compounds like this compound may interact with receptors such as acetylcholine receptors, potentially influencing cognitive functions and neuroprotection.

- Enzymes : The iodomethyl substitution can enhance reactivity towards enzymes, making these compounds suitable candidates for designing inhibitors or prodrugs.

Pharmacological Applications

Research indicates that piperidine derivatives, including this compound, may exhibit significant pharmacological properties:

- Neurological Disorders : Due to their ability to interact with neurotransmitter systems, these compounds are being studied for potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Antitumor Activity : Some studies suggest that similar piperidine derivatives may possess antitumor properties through mechanisms involving DNA synthesis inhibition and cell cycle disruption .

Case Study 1: Interaction with Acetylcholinesterase

A study investigated the inhibitory effects of several piperidine derivatives on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The findings indicated that compounds with structural similarities to this compound could effectively inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant for developing treatments for Alzheimer's disease .

Case Study 2: Antitumor Activity

Research on bis(haloalkyl) piperidine derivatives demonstrated their potential antitumor activity through DNA synthesis inhibition. The study found that these compounds could disrupt cellular processes essential for cancer cell proliferation, suggesting a pathway for therapeutic development against various cancers .

Comparative Analysis with Similar Compounds

| Compound Type | Characteristics | Biological Activity |

|---|---|---|

| Piperidine | Parent compound; widely used in medicinal chemistry | Diverse pharmacological effects |

| Benzyloxy-piperidines | Modified piperidines with benzyloxy substituents | Enhanced receptor binding affinity |

| Iodomethyl-piperidines | Contains iodomethyl group; reactive intermediates | Potential for enzyme inhibition and receptor modulation |

Q & A

Q. How can computational modeling enhance the understanding of this compound's pharmacological profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.